- Preparation and use of 3-substituted oxoindole as β3 agonists, World Intellectual Property Organization, , ,
Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

92855-65-7 structure
Nome do Produto:7-(benzyloxy)-1H-indole-3-carbaldehyde
7-(benzyloxy)-1H-indole-3-carbaldehyde Propriedades químicas e físicas
Nomes e Identificadores
-
- 7-Benzyloxyindole-3-carbaldehyde
- 7-Benzyloxyindole-3-carboxaldehyde
- 7-phenylmethoxy-1H-indole-3-carbaldehyde
- 7-Benzyloxy-3-formylindole
- 7-Benzyloxy-1H-indole-3-carbaldehyde
- 7-(benzyloxy)-1h-indole-3-carbaldehyde
- NSC92527
- PubChem14131
- RNARWQXZOKWYHY-UHFFFAOYSA-N
- OR1680
- SBB066715
- AS06632
- 7-(phenylmethoxy)indole-3-carbaldehyde
- TRA008658
- 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
- Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
- NSC 92527
- SCHEMBL4932467
- DTXSID60293830
- CS-W008442
- DS-0069
- SY104007
- AKOS005207172
- 92855-65-7
- B-1900
- NSC-92527
- 7-(Benzyloxy)indole-3-carbaldehyde
- DB-012408
- MFCD00055979
- 7-benzyloxy-1H-indole-3-carboxaldehyde
- EN300-316078
- AC-9166
- 7-(benzyloxy)-1H-indole-3-carbaldehyde
-
- MDL: MFCD00055979
- Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
- Chave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
- SMILES: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1
Propriedades Computadas
- Massa Exacta: 251.09500
- Massa monoisotópica: 251.095
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 19
- Contagem de Ligações Rotativas: 4
- Complexidade: 301
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 3
- Superfície polar topológica: 42.1
- Carga de Superfície: 0
- XLogP3: 3
Propriedades Experimentais
- Cor/Forma: Pale-yellow to Yellow-brown Solid
- Densidade: 1.267
- Ponto de Fusão: 152-159 °C
- Ponto de ebulição: 474.2°C at 760 mmHg
- Ponto de Flash: 240.6±24.6 °C
- Índice de Refracção: 1.697
- PSA: 42.09000
- LogP: 3.55940
- Sensibilidade: Air Sensitive
- Solubilidade: Insoluble in water
7-(benzyloxy)-1H-indole-3-carbaldehyde Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261;P280;P305+P351+P338;P304+P340;P405;P501
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Identificação dos materiais perigosos:
- Condição de armazenamento:Inert atmosphere,2-8°C
7-(benzyloxy)-1H-indole-3-carbaldehyde Dados aduaneiros
- CÓDIGO SH:2933990090
- Dados aduaneiros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
7-(benzyloxy)-1H-indole-3-carbaldehyde Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032579-1g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 98% | 1g |
¥125 | 2024-05-20 | |
abcr | AB169080-5 g |
7-Benzyloxy-3-formylindole, 97%; . |
92855-65-7 | 97% | 5g |
€271.50 | 2023-05-08 | |
Enamine | EN300-316078-5.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 5g |
$2900.0 | 2023-06-04 | ||
eNovation Chemicals LLC | D504361-10g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 10g |
$615 | 2023-09-03 | |
eNovation Chemicals LLC | D504361-25g |
7-Benzyloxyindole-3-carbaldehyde |
92855-65-7 | 97% | 25g |
$1280 | 2023-09-03 | |
Enamine | EN300-316078-1.0g |
7-(benzyloxy)-1H-indole-3-carbaldehyde |
92855-65-7 | 1g |
$999.0 | 2023-06-04 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-207159A-1g |
7-Benzyloxy-3-formylindole, |
92855-65-7 | 1g |
¥3174.00 | 2023-09-05 | ||
Fluorochem | 040946-1g |
7-Benzyloxy-3-formylindole |
92855-65-7 | 97% | 1g |
£32.00 | 2022-03-01 | |
Matrix Scientific | 071718-1g |
7-Benzyloxyindole-3-carbaldehyde, 95+% |
92855-65-7 | 95+% | 1g |
$231.00 | 2023-09-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B803871-250mg |
7-Benzyloxyindole-3-carboxaldehyde |
92855-65-7 | 98% | 250mg |
91.00 | 2021-05-17 |
7-(benzyloxy)-1H-indole-3-carbaldehyde Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ; 25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Referência
- Process for preparation of 3-cyanoindole derivatives, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 2 h, 0 °C → rt
Referência
- Structure-activity relationship study of novel necroptosis inhibitorsBioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044,
Método de produção 4
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
1.2 Solvents: Dimethylformamide ; 20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; pH 13, cooled; 1 min, heated
Referência
- Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's DiseaseJournal of Medicinal Chemistry, 2012, 55(23), 10700-10715,
Método de produção 5
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 3 min, 0 °C
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
1.2 Solvents: Dimethylformamide ; 0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ; 0 °C; 0 °C → reflux; 5 min, reflux
Referência
- Total Synthesis of (+)-HaplophytineAngewandte Chemie, 2009, 48(41), 7600-7603,
Método de produção 6
Condições de reacção
Referência
- Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists, Japan, , ,
Método de produção 7
Condições de reacção
Referência
- Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity, United States, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
1.2 Reagents: Sodium hydroxide Solvents: Water ; 1 min, pH 13, reflux
Referência
- Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Pivalic acid , tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
- nBu4NI-catalyzed C3-formylation of indoles with N-methylanilineChemical Communications (Cambridge, 2012, 48(42), 5187-5189,
Método de produção 10
Condições de reacção
1.1 Reagents: Phosphorus oxychloride ; 15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
1.2 Solvents: Dimethylformamide ; < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Referência
- Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Sodium hydroxide , Phosphorus oxychloride Solvents: Dimethylformamide
Referência
- Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cellsBioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574,
Método de produção 12
Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
1.2 Solvents: Water
Referência
- A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolutionTetrahedron: Asymmetry, 2001, 12(23), 3235-3240,
7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials
7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products
7-(benzyloxy)-1H-indole-3-carbaldehyde Literatura Relacionada
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Roland C. Turnell-Ritson,Joshua S. Sapsford,Robert T. Cooper,Stella S. Lee,Tamás Földes,Patricia A. Hunt,Imre Pápai,Andrew E. Ashley Chem. Sci., 2018,9, 8716-8722
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde

Pureza:99%
Quantidade:5g
Preço ($):161.0